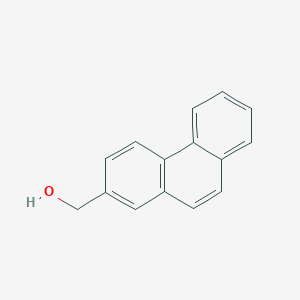

Phenanthren-2-ylmethanol

Description

BenchChem offers high-quality Phenanthren-2-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenanthren-2-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

2606-54-4 |

|---|---|

Molecular Formula |

C15H12O |

Molecular Weight |

208.25 g/mol |

IUPAC Name |

phenanthren-2-ylmethanol |

InChI |

InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2 |

InChI Key |

HVPRQCPIJRYXQV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)CO |

Origin of Product |

United States |

Foundational & Exploratory

Phenanthren-2-ylmethanol: Physicochemical Profiling and Synthetic Utility in Drug Development

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are foundational architectures in organic synthesis, materials science, and medicinal chemistry. Phenanthrene, a tricyclic PAH, serves as a robust structural backbone for numerous pharmacophores. The addition of a hydroxymethyl functional group (-CH₂OH) at the 2-position yields Phenanthren-2-ylmethanol (also known as 2-Phenanthrenemethanol or 2-Hydroxymethylphenanthrene), a versatile intermediate with distinct electronic properties and chemical reactivity[1]. This technical whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and validated synthetic methodologies, designed for researchers and drug development professionals.

Structural and Physicochemical Profile

Accurate physicochemical data is critical for predicting pharmacokinetic behavior (such as lipophilicity and clearance) during early-stage drug development. The table below summarizes the core quantitative metrics for Phenanthren-2-ylmethanol.

| Property | Value |

| Chemical Name | Phenanthren-2-ylmethanol[2] |

| Synonyms | 2-Hydroxymethylphenanthrene, 2-Phenanthrenemethanol[2] |

| CAS Registry Number | 2606-54-4[3] |

| Molecular Formula | C₁₅H₁₂O[4] |

| Molecular Weight | 208.25 g/mol [3] |

| InChI Key | HVPRQCPIJRYXQV-UHFFFAOYSA-N[3] |

| Density | 1.214 g/cm³[5] |

| Boiling Point | 423.39 °C (at 760 mmHg)[5] |

| Flash Point | 196.28 °C[5] |

Electronic Properties and Spectroscopic Signatures

Frontier Molecular Orbitals (HOMO/LUMO)

The reactivity of Phenanthren-2-ylmethanol is governed by its extended π-conjugation system. Density Functional Theory (DFT) calculations highlight that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals dictating its chemical behavior[3]. The HOMO energy correlates with the molecule's ability to donate electrons (nucleophilicity of the aromatic rings), while the LUMO energy defines its electron-accepting capacity[3]. The specific HOMO-LUMO gap in phenanthrene derivatives makes them highly responsive to electrophilic aromatic substitutions, though the presence of the 2-hydroxymethyl group directs primary reactivity toward the aliphatic side chain.

Infrared (IR) Spectroscopy

For structural validation, is critical. The hydroxyl (-OH) functional group in Phenanthren-2-ylmethanol presents a characteristic broad absorption band in the 3200–3600 cm⁻¹ region, driven by O-H stretching and intermolecular hydrogen bonding[1]. Additionally, a distinct methanolic C-O stretching band is observable, confirming the integrity of the primary alcohol[1].

Mechanistic Reactivity & Synthetic Trajectories

The primary alcohol group in Phenanthren-2-ylmethanol is the locus for functional group transformations, acting as a gateway to a vast array of complex PAH derivatives[1].

-

Oxidation: Depending on the stoichiometric equivalents and the oxidative strength of the reagent, the primary alcohol can be partially oxidized to phenanthrene-2-carbaldehyde or fully oxidized to phenanthrene-2-carboxylic acid[1].

-

Esterification & Etherification: Reaction with carboxylic acid chlorides or anhydrides yields phenanthren-2-ylmethyl esters[1]. Alternatively, deprotonation followed by reaction with an alkyl halide (Williamson ether synthesis) generates corresponding ethers[1].

Pathway Visualization

Figure 1: Synthetic transformations of Phenanthren-2-ylmethanol via oxidation and substitution.

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic causality to explain why specific reagents and conditions are selected.

Protocol A: Partial Oxidation to Phenanthrene-2-carbaldehyde (Swern Oxidation)

Causality: Standard oxidants (like KMnO₄ or Jones reagent) often lead to over-oxidation, producing the carboxylic acid[1]. The Swern oxidation is strategically chosen here because it strictly halts at the aldehyde stage by utilizing a highly reactive, yet mild, dimethylchlorosulfonium intermediate.

-

Activation: In an oven-dried flask under Argon, cool a solution of oxalyl chloride (1.2 eq) in anhydrous CH₂Cl₂ to -78 °C.

-

Intermediate Formation: Add anhydrous DMSO (2.4 eq) dropwise. Causality: This generates the active dimethylchlorosulfonium ion. Stir for 15 minutes to ensure complete formation.

-

Alcohol Addition: Dissolve Phenanthren-2-ylmethanol (1.0 eq) in a minimum volume of CH₂Cl₂ and add dropwise. Stir for 45 minutes at -78 °C to form the alkoxysulfonium intermediate.

-

Deprotonation: Quench the reaction with triethylamine (5.0 eq). Causality: The base deprotonates the intermediate, triggering an intramolecular rearrangement that expels dimethyl sulfide and yields the aldehyde. Allow the mixture to warm to room temperature.

-

Self-Validation & Isolation: Monitor via Thin-Layer Chromatography (TLC). The aldehyde will appear as a distinct, less polar spot compared to the starting alcohol. Wash the organic layer with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Esterification to Phenanthren-2-ylmethyl Acetate

Causality: Esterification modulates the lipophilicity (LogP) of the PAH, a critical parameter for tuning cellular membrane permeability in drug design.

-

Preparation: Dissolve Phenanthren-2-ylmethanol (1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.

-

Catalysis: Add triethylamine (1.5 eq) as an acid scavenger, followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Causality: DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form a highly reactive N-acylpyridinium intermediate, accelerating the reaction by orders of magnitude compared to uncatalyzed acyl transfer.

-

Acylation: Add acetyl chloride (1.2 eq) dropwise.

-

Self-Validation & Isolation: Stir at room temperature for 2–4 hours. Validation is achieved when TLC indicates the complete disappearance of the highly polar alcohol spot[1]. Dilute the mixture with ethyl acetate, wash with 1M HCl (to remove DMAP and amine salts), followed by brine. Dry over Na₂SO₄ and evaporate to yield the pure ester.

Strategic Applications in Medicinal Chemistry

In drug development, the phenanthrene scaffold is frequently utilized as a hydrophobic pharmacophore capable of intercalating into DNA or binding to lipophilic protein pockets. Phenanthren-2-ylmethanol acts as a critical linker molecule. By converting the hydroxymethyl group into an ester or ether[1], medicinal chemists can fine-tune the steric bulk and electronic distribution at the 2-position, optimizing the binding affinity and pharmacokinetic profile of the resulting active pharmaceutical ingredient (API).

References

-

ChemIndex - 2606-54-4 | phenanthren-2-ylmethanol. Source: ChemIndex Database. URL:[Link]

-

BuyersGuideChem - 2-Hydroxymethylphenanthrene | 2606-54-4. Source: BuyersGuideChem. URL: [Link]

Sources

The Electronic Structure of Phenanthren-2-ylmethanol: A Comprehensive Guide to Computational and Experimental Profiling

Executive Summary

Phenanthren-2-ylmethanol (CAS 2606-54-4) is a structurally rigid polycyclic aromatic hydrocarbon (PAH) derivative that serves as a critical building block in organic synthesis, materials science, and medicinal chemistry[1]. The addition of a hydroxymethyl group (-CH₂OH) at the 2-position of the phenanthrene backbone breaks the native

Molecular Architecture & Symmetry Breaking

The parent phenanthrene molecule possesses a rigid, planar, three-ring conjugated system characterized by a polyene-like electronic structure, particularly localized at the highly reactive 9,10-positions[2].

When the hydroxymethyl group is introduced at the 2-position to form Phenanthren-2-ylmethanol, two critical electronic perturbations occur:

-

Inductive and Resonance Effects: The -CH₂OH group acts as a weak electron-donating group (EDG). While the methylene bridge isolates the oxygen's lone pairs from direct resonance with the π-system, the inductive effect slightly raises the Highest Occupied Molecular Orbital (HOMO) energy level compared to unsubstituted phenanthrene[3].

-

Symmetry Relaxation: The parent phenanthrene's strict symmetry forbids certain electronic transitions. The asymmetric substitution in Phenanthren-2-ylmethanol relaxes these selection rules, increasing the oscillator strength of specific π-π* transitions and altering the molecular electrostatic potential (MEP)[4].

Photophysical Signatures (UV-Vis & Emission)

The electronic structure of Phenanthren-2-ylmethanol is experimentally accessible via UV-Vis absorption spectroscopy, which probes the vertical transitions from the ground state (

The absorption spectrum is dominated by intense bands in the 250–285 nm region, corresponding to allowed π-π* transitions within the fused aromatic rings[4]. Because the optical bandgap is highly sensitive to the substitution pattern, the 2-hydroxymethyl group induces a slight bathochromic (red) shift relative to the parent PAH. TD-DFT calculations are routinely employed to predict these vertical transition energies and their corresponding oscillator strengths, providing a self-validating loop when compared against experimental

Fig 1: Multi-modal workflow for mapping the electronic structure of Phenanthren-2-ylmethanol.

Electrochemical Profiling & Radical Cation Stability

Cyclic Voltammetry (CV) is the gold standard for empirically determining the HOMO and LUMO energy levels of PAHs[5]. According to Koopmans' theorem, the first oxidation potential correlates directly with the ionization potential (HOMO), while the reduction potential correlates with electron affinity (LUMO)[6].

The Causality of Electrolyte Selection:

A major hurdle in profiling phenanthrene derivatives is the extreme instability of their radical cations (

To build a self-validating system, we must use a weakly coordinating electrolyte such as tetrabutylammonium tetrakis(pentafluorophenyl)borate (

Fig 2: Electrochemical oxidation pathway demonstrating the critical role of electrolyte coordination.

Self-Validating Experimental Protocols

Protocol A: TD-DFT Computational Workflow

Purpose: To theoretically determine the HOMO-LUMO gap and simulate the UV-Vis spectrum. Causality: We select the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The diffuse functions ("++") are strictly required to accurately model the expanded electron cloud of the PAH π-system and the lone pairs on the hydroxymethyl oxygen[3].

-

Initial Geometry Optimization: Build Phenanthren-2-ylmethanol in a computational suite (e.g., Gaussian). Run a ground-state geometry optimization using B3LYP/6-311++G(d,p) in the gas phase[3].

-

Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation Check: Ensure there are zero imaginary frequencies, confirming the structure is a true local minimum.

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using dichloromethane parameters to mimic experimental conditions.

-

TD-DFT Execution: Calculate the first 20 singlet-singlet vertical transitions. Extract the oscillator strengths (

) and map them against experimental UV-Vis

Protocol B: Electrochemical HOMO/LUMO Determination

Purpose: To empirically measure the frontier orbital energies via Cyclic Voltammetry. Causality: Utilizing a weakly coordinating anion ensures radical cation stability, while post-measurement internal standardization eliminates reference electrode drift[5],[8].

-

Electrolyte Preparation: Prepare a 0.1 M solution of

in anhydrous, degassed dichloromethane ( -

Analyte Addition: Dissolve Phenanthren-2-ylmethanol to a concentration of 1.0 mM.

-

Cell Assembly: Utilize a three-electrode setup: Glassy carbon working electrode (polished to 0.05 µm alumina), Pt wire counter electrode, and an Ag/Ag+ pseudo-reference electrode[5].

-

Voltammetric Sweeps: Scan anodically from 0.0 V to +1.5 V at varying scan rates (50–500 mV/s). Self-Validation Check: The ratio of anodic to cathodic peak currents (

) must approach 1.0, confirming chemical reversibility[7]. -

Internal Standardization: Spike the solution with 1.0 mM Ferrocene (Fc). Record the

redox couple. -

Data Conversion: Calculate the HOMO energy using the equation:

[5].

Quantitative Data Summary

The following table synthesizes the expected physicochemical and electronic properties of Phenanthren-2-ylmethanol based on computational models and structurally analogous phenanthrene derivatives.

| Parameter | Value / Characteristic | Analytical Method |

| CAS Registry Number | 2606-54-4 | Chemical Database[9] |

| Molecular Formula | Elemental Analysis[9] | |

| Molecular Weight | 208.25 g/mol | Mass Spectrometry[9] |

| Primary UV-Vis | 250 – 285 nm | UV-Vis Spectroscopy[4] |

| Estimated HOMO Energy | ~ -5.8 eV | Cyclic Voltammetry[5] |

| Estimated LUMO Energy | ~ -2.2 eV | Cyclic Voltammetry / DFT |

| Optical Bandgap | ~ 3.6 eV | Tauc Plot (Optical)[6] |

| Symmetry Point Group | DFT Geometry Optimization[3] |

References

-

[9] ChemIndex. 2606-54-4 | phenanthren-2-ylmethanol. Retrieved from: [Link]

-

[7] University of Texas (Allen J. Bard). Electrochemistry and Electrogenerated Chemiluminescence of Three Phenanthrene Derivatives, Enhancement of Radical Stability. Retrieved from:[Link]

-

[8] J-Stage. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination. Retrieved from: [Link]

-

[3] ResearchGate. Optimization of Phenanthrene Structure and Vibrational Spectra Studies Based on Density Functional Theory. Retrieved from: [Link]

-

[2] PubMed (Nature Communications). Doubly linked chiral phenanthrene oligomers for homogeneously π-extended helicenes with large effective conjugation length. Retrieved from: [Link]

-

[6] ACS Omega. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons. Retrieved from: [Link]

Sources

- 1. Phenanthren-2-ylmethanol | 2606-54-4 | Benchchem [benchchem.com]

- 2. Doubly linked chiral phenanthrene oligomers for homogeneously π-extended helicenes with large effective conjugation length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenanthren-2-ylmethanol | 2606-54-4 | Benchchem [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 8. Susceptibility of Polycyclic Aromatic Hydrocarbons in Oxidative Voltammetry: Unveiling the Effect of Electrolyte-coordination [jstage.jst.go.jp]

- 9. 2606-54-4 | phenanthren-2-ylmethanol [chemindex.com]

An In-depth Technical Guide to the Solubility of Phenanthren-2-ylmethanol in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthren-2-ylmethanol, a hydroxylated derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing the solubility of phenanthren-2-ylmethanol, a comparative analysis with its parent compound, phenanthrene, and a detailed experimental protocol for the precise determination of its solubility. In the absence of extensive published quantitative data for phenanthren-2-ylmethanol, this guide empowers researchers with the foundational knowledge and practical methodology to assess its solubility in solvents relevant to their work.

Introduction: The Significance of Solubility in the Application of Phenanthren-2-ylmethanol

Phenanthren-2-ylmethanol (C₁₅H₁₂O) is an aromatic alcohol that combines the rigid, nonpolar phenanthrene core with a polar hydroxymethyl group at the 2-position.[1] This structural feature imparts a dualistic nature to the molecule, influencing its interactions with different solvent environments. The solubility of a compound is a critical physical property that dictates its utility in numerous chemical processes, including:

-

Reaction Media Selection: The choice of solvent is crucial for ensuring that reactants are in the same phase, facilitating efficient molecular collisions and, consequently, a successful chemical reaction.

-

Purification and Recrystallization: Differences in solubility in various solvents are exploited to separate the desired compound from impurities through techniques like recrystallization.

-

Chromatographic Separation: The partitioning of a compound between a stationary and a mobile phase in chromatographic methods is governed by its relative solubility in these phases.

-

Formulation and Drug Delivery: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various excipients and solvent systems is a determining factor for its bioavailability and the feasibility of different dosage forms.

Given the importance of these processes, a comprehensive understanding of the solubility of phenanthren-2-ylmethanol is essential for its effective utilization in research and development.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the underlying thermodynamic principles.[2] For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Molecular Structure and its Influence on Solubility

The solubility of phenanthren-2-ylmethanol is a direct consequence of its molecular structure:

-

The Phenanthrene Core: The large, nonpolar, and aromatic phenanthrene backbone is hydrophobic and will preferentially interact with nonpolar solvents through van der Waals forces. The solubility of the parent compound, phenanthrene, is well-documented in a variety of organic solvents and serves as a useful baseline (see Table 1).[3][4][5]

-

The Hydroxymethyl Group (-CH₂OH): The introduction of the hydroxymethyl group at the 2-position significantly alters the molecule's polarity. This group can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This capability allows for strong interactions with polar and protic solvents.

Therefore, the solubility of phenanthren-2-ylmethanol in a given solvent will be a balance between the hydrophobic nature of the phenanthrene core and the hydrophilic and hydrogen-bonding capacity of the hydroxymethyl group.

Predicting Solubility Trends for Phenanthren-2-ylmethanol

Based on these structural considerations, we can predict the following solubility trends for phenanthren-2-ylmethanol:

-

High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and other short-chain alcohols are expected to be effective at dissolving phenanthren-2-ylmethanol. These solvents can engage in hydrogen bonding with the hydroxymethyl group, which will significantly contribute to the solvation process.

-

Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO) are also expected to be good solvents. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors and have significant dipole moments that can interact with the polar C-O bond of the hydroxymethyl group.

-

Moderate to Low Solubility in Nonpolar Solvents: In nonpolar solvents like hexane, toluene, and diethyl ether, the primary interactions will be van der Waals forces with the phenanthrene core. The polar hydroxymethyl group will be less effectively solvated, likely leading to lower solubility compared to polar solvents. However, due to the large nonpolar surface area of the phenanthrene moiety, some degree of solubility in these solvents is still expected.

-

Poor Solubility in Water: Despite the presence of a hydrogen-bonding group, the large hydrophobic phenanthrene core is expected to make phenanthren-2-ylmethanol poorly soluble in water.

Comparative Solubility: Phenanthrene vs. Phenanthren-2-ylmethanol

The stark difference in polarity between phenanthrene and phenanthren-2-ylmethanol leads to predictably different solubility profiles.

| Solvent | Phenanthrene Solubility | Predicted Phenanthren-2-ylmethanol Solubility | Rationale for Prediction |

| Nonpolar | |||

| Hexane | Soluble | Low to Moderate | The nonpolar solvent will primarily interact with the phenanthrene core. The polar -CH₂OH group will be poorly solvated. |

| Toluene | Very Soluble | Moderate to Good | The aromatic nature of toluene will facilitate π-π stacking interactions with the phenanthrene core, while its nonpolar character will still limit the solvation of the hydroxyl group. |

| Diethyl Ether | Soluble | Moderate | Ether can act as a hydrogen bond acceptor, providing some solvation for the -CH₂OH group, in addition to van der Waals interactions. |

| Polar Aprotic | |||

| Acetone | Soluble | Good to High | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the -CH₂OH group, and its overall polarity will effectively solvate the molecule. |

| Ethyl Acetate | Soluble | Good to High | Similar to acetone, the ester group can accept hydrogen bonds, and the solvent has a suitable polarity. |

| Dichloromethane | Soluble | Good to High | A polar aprotic solvent that can effectively solvate both the polar and nonpolar regions of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Soluble | High | A highly polar aprotic solvent that is an excellent hydrogen bond acceptor, making it a strong candidate for dissolving phenanthren-2-ylmethanol. |

| Polar Protic | |||

| Methanol | Sparingly Soluble | High | Methanol can both donate and accept hydrogen bonds, leading to strong interactions with the -CH₂OH group. |

| Ethanol | Soluble | High | Similar to methanol, ethanol's ability to hydrogen bond will be the dominant factor in its solvating power for phenanthren-2-ylmethanol. |

Note: The qualitative descriptions for phenanthrene solubility are based on available data. The predictions for phenanthren-2-ylmethanol are based on theoretical principles and await experimental verification.

Experimental Determination of Solubility: A Practical Guide

In the absence of comprehensive published data, the experimental determination of solubility is a necessary and valuable endeavor. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a given solvent.[2]

Materials and Equipment

-

Phenanthren-2-ylmethanol (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of phenanthren-2-ylmethanol.

Caption: A generalized workflow for determining equilibrium solubility.

Step-by-Step Protocol

-

Preparation of the Saturated Solution:

-

Accurately weigh an excess amount of solid phenanthren-2-ylmethanol and add it to a vial containing a known volume of the desired organic solvent. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker bath or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow the undissolved solid to settle.

-

Centrifuge the vial to further pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of phenanthren-2-ylmethanol in the same solvent with accurately known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

From the calibration curve, determine the concentration of phenanthren-2-ylmethanol in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L, at the specified temperature.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for phenanthren-2-ylmethanol may not be readily available, the safety precautions should be based on those for its parent compound, phenanthrene, and for crystalline organic compounds in general.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling phenanthren-2-ylmethanol and organic solvents.[6][7][8]

-

Ventilation: Handle the solid compound and prepare solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9]

-

Handling Crystalline Solids: Avoid generating dust when handling the solid material.

-

Solvent Safety: Be aware of the specific hazards (flammability, toxicity) of the organic solvents being used by consulting their respective SDSs.[2]

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Phenanthrene itself is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[10] It is prudent to handle phenanthren-2-ylmethanol with the same level of care.

Conclusion

The solubility of phenanthren-2-ylmethanol in organic solvents is a critical parameter that influences its application in organic synthesis, purification, and potentially in drug development. While comprehensive quantitative data is not widely available, a strong theoretical understanding of its molecular structure allows for reliable predictions of its solubility trends. The presence of the polar hydroxymethyl group on the nonpolar phenanthrene core suggests a favorable solubility in polar protic and aprotic solvents.

For researchers and scientists, the ability to experimentally determine solubility is a key skill. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating accurate solubility data for phenanthren-2-ylmethanol in any solvent of interest. By combining theoretical predictions with practical experimental determination, a comprehensive understanding of the solubility of this important compound can be achieved, thereby facilitating its effective use in scientific endeavors.

References

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

-

Lab Manager. (2019, July 8). Using solvents safely in the lab. Retrieved from [Link]

-

PubChem. (2022, August 1). Phenanthrene. Retrieved from [Link]

-

Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

-

UPEI. (2012, January 1). Standard Operating Procedures for Working with Organic Solvents. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Protective Gear - Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenanthrene. Retrieved from [Link]

-

Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

-

PubChem. (n.d.). Phenanthrene. Retrieved from [Link]

-

Scent.vn. (n.d.). Phenanthrene (CAS 85-01-8): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenanthrene (CAS 85-01-8). Retrieved from [Link]

-

PubChem. (n.d.). Phenanthrene. Retrieved from [Link]

Sources

- 1. csub.edu [csub.edu]

- 2. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 3. annualreviews.org [annualreviews.org]

- 4. realsafety.org [realsafety.org]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. hscprep.com.au [hscprep.com.au]

- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. hichemorganics.in [hichemorganics.in]

- 10. fishersci.com [fishersci.com]

Thermodynamic Stability of Phenanthren-2-ylmethanol: A Comprehensive Technical Guide

Polycyclic aromatic hydrocarbons (PAHs) and their functionalized derivatives form the structural backbone of numerous advanced materials, organic semiconductors, and pharmacological intermediates. Among these, Phenanthren-2-ylmethanol (also known as 2-hydroxymethylphenanthrene) occupies a unique physicochemical space. Understanding its thermodynamic stability is critical for predicting its shelf-life, reactivity during synthesis, and behavior under thermal stress in material applications.

This whitepaper provides an in-depth analysis of the thermodynamic properties of Phenanthren-2-ylmethanol, detailing the structural causality behind its stability, the quantitative parameters that define it, and the self-validating experimental protocols required to measure these properties accurately.

Structural Thermodynamics: Causality of Stability

The thermodynamic stability of Phenanthren-2-ylmethanol is dictated by the interplay between its rigid aromatic core and its functional appendage.

The Phenanthrene Scaffold

The core of the molecule is phenanthrene, a three-ring PAH. Unlike its linear isomer anthracene, phenanthrene possesses an angular fusion of benzene rings. According to Clar’s aromatic

Substituent Effects: The 2-Hydroxymethyl Group (-CH₂OH)

The addition of a hydroxymethyl group at the 2-position introduces competing thermodynamic forces:

-

Intermolecular Cohesion: The hydroxyl (-OH) moiety acts as a strong hydrogen bond donor and acceptor. This drastically increases the cohesive energy of the crystal lattice compared to unsubstituted phenanthrene, elevating both the melting point and the enthalpy of sublimation.

-

Electronic Dispersal: The -CH₂OH group exerts a weak electron-donating inductive effect and participates in hyperconjugation[2]. If the molecule is subjected to ionizing conditions, these effects help disperse positive charge, moderately stabilizing corresponding radical cations[2].

Quantitative Thermodynamic Parameters

The macroscopic stability of Phenanthren-2-ylmethanol can be quantified through its phase transition temperatures and density. The table below summarizes key thermodynamic data and their physical implications.

| Property | Value | Thermodynamic Implication |

| Density | 1.214 g/cm³ | Indicates dense crystal packing driven by a combination of |

| Boiling Point | 423.4 °C (at 760 mmHg) | High cohesive energy; significant thermal input is required to overcome the intermolecular forces in the liquid phase[2]. |

| Flash Point | 196.3 °C | Defines the thermal stability limit in oxidative environments before vapor phase combustion becomes thermodynamically favorable[2]. |

| Core Melting Point | ~372 K (99 °C) | Baseline melting temperature for the unsubstituted phenanthrene scaffold[1]. The -CH₂OH derivative typically exhibits a higher melting point due to H-bonding. |

| Core Enthalpy of Fusion | ~85 J/g | Represents the energy required to disrupt the aromatic crystal lattice of the parent PAH[1]. |

Experimental Methodologies: Self-Validating Protocols

To rigorously profile the thermodynamic stability of Phenanthren-2-ylmethanol, researchers must deploy orthogonal analytical techniques. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Phase Transition & Heat Capacity via µDSC

Causality: Standard Differential Scanning Calorimetry (DSC) often misses subtle polymorphic transitions in rigid PAHs. Micro-DSC (µDSC) is employed because its highly sensitive Peltier elements can detect low-energy solid-solid transitions that dictate long-term shelf stability and phase behavior[3].

Self-Validating Step: The instrument must be pre-calibrated using high-purity Indium (Melting point = 156.6 °C,

Step-by-Step Methodology:

-

Weigh 2.0–5.0 mg of Phenanthren-2-ylmethanol into an aluminum crucible and seal hermetically to prevent mass loss via sublimation.

-

Load the sample and an empty reference crucible into the µDSC furnace.

-

Purge the system with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

-

Execute a heating-cooling-heating cycle: Ramp from 25 °C to 150 °C at a slow rate of 2 °C/min to ensure thermal equilibrium.

-

Extract the onset temperature (

) for melting and integrate the endothermic peak to calculate the enthalpy of fusion (

Protocol B: Sublimation Thermodynamics via Knudsen Effusion

Causality: Sublimation enthalpy cannot be accurately derived from boiling point estimates due to the risk of thermal degradation at high temperatures (>400 °C). Knudsen effusion operates under high vacuum, allowing sublimation at lower temperatures, thereby preserving the molecular integrity while yielding precise vapor pressure data[1].

Self-Validating Step: The effusion orifice size is varied across three independent runs. If the calculated equilibrium vapor pressure remains constant regardless of the orifice diameter, the system is validated to be in true thermodynamic equilibrium.

Step-by-Step Methodology:

-

Load 50 mg of the crystalline sample into a titanium Knudsen cell equipped with a calibrated effusion orifice.

-

Evacuate the chamber to a high vacuum (

mbar). -

Heat the cell isothermally in 5 K increments between 300 K and 350 K.

-

Monitor the mass loss rate continuously using an integrated quartz crystal microbalance (QCM)[3].

-

Apply the Clausius-Clapeyron equation to the temperature-dependent vapor pressure data to derive the standard enthalpy of sublimation (

).

Protocol C: Computational Thermodynamics (DFT)

Causality: Experimental values for highly conjugated systems conflate intermolecular forces (H-bonding,

Self-Validating Step: A vibrational frequency analysis is performed post-optimization. The strict absence of imaginary (negative) frequencies confirms that the optimized geometry is a true thermodynamic minimum, rather than a transitional saddle point[4].

Step-by-Step Methodology:

-

Construct the 3D molecular geometry of Phenanthren-2-ylmethanol in a computational suite (e.g., Gaussian).

-

Optimize the geometry using the B3LYP functional with a 6-311++G(d,p) basis set, which includes diffuse and polarization functions necessary for accurate PAH modeling[4].

-

Calculate the zero-point vibrational energy (ZPVE) and apply thermal corrections to derive the standard Gibbs free energy of formation (

).

Workflow integrating experimental and computational thermodynamic profiling.

Degradation Kinetics vs. Thermodynamic Sinks

While the phenanthrene core is highly stable, the primary alcohol moiety (-CH₂OH) at the 2-position represents a thermodynamic vulnerability under oxidative conditions. The degradation of Phenanthren-2-ylmethanol follows a distinct pathway governed by the strength of the oxidizing environment[2].

-

Kinetic Control (Mild Oxidation): Exposure to mild oxidizing agents rapidly converts the primary alcohol into an aldehyde, yielding Phenanthrene-2-carbaldehyde . This is a kinetically favored intermediate.

-

Thermodynamic Control (Strong Oxidation): Under prolonged oxidative stress or in the presence of strong oxidants, the aldehyde is further oxidized. The system ultimately rests at the thermodynamic sink of this pathway: Phenanthrene-2-carboxylic acid [2].

Oxidation pathway highlighting kinetic intermediates versus thermodynamic sinks.

Conclusion

The thermodynamic stability of Phenanthren-2-ylmethanol is a dual-faceted phenomenon. Its phenanthrene core provides exceptional resonance stabilization and thermal resilience, while the 2-hydroxymethyl group introduces complex intermolecular hydrogen bonding networks that elevate its cohesive energy. By employing rigorous, self-validating protocols—ranging from µDSC and Knudsen effusion to high-level DFT calculations—researchers can accurately map its thermodynamic profile, ensuring its optimal application in organic synthesis and advanced material design.

References

-

Molecular Thermodynamics of Phenanthroline Derivatives Relevant to Organic Electronics Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

-

Thermodynamic study of (anthracene+phenanthrene) solid state mixtures Source: Elsevier / National and Kapodistrian University of Athens URL:[Link]

-

Thermochemical Properties of Polycyclic Aromatic Hydrocarbons (PAH) from G3MP2B3 Calculations Source: Stanford University URL:[Link]

Sources

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of Phenanthren-2-ylmethanol

This guide provides a comprehensive framework for the accurate determination of the fluorescence quantum yield (Φf) of phenanthren-2-ylmethanol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a deep dive into the causality behind experimental choices, ensuring a robust and self-validating methodology. We will explore the synthesis of the target compound, the principles of fluorescence quantum yield, a detailed experimental workflow for its determination via the relative method, and a discussion of the factors that influence this critical photophysical parameter.

Introduction: The Significance of Fluorescence Quantum Yield in Phenanthrene Derivatives

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique photophysical properties.[1][2] The fluorescence quantum yield (Φf) is a paramount parameter, defined as the ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.[3][4][5][6] An accurate determination of Φf is crucial for applications such as fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[2][7]

Synthesis and Purification of Phenanthren-2-ylmethanol: The Foundation of Accurate Measurement

The purity of the analyte is a critical prerequisite for reliable photophysical measurements. Trace impurities can act as quenchers or emitters, leading to erroneous quantum yield values. A common and effective route to synthesize phenanthren-2-ylmethanol is through the reduction of phenanthrene-2-carboxaldehyde.[1]

Synthetic Pathway: Reduction of Phenanthrene-2-carboxaldehyde

Caption: Synthesis of Phenanthren-2-ylmethanol.

A robust reducing agent such as Lithium Aluminium Hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) is highly effective for this transformation.[1] Alternatively, sodium borohydride (NaBH₄) in an alcoholic solvent can also be employed, offering a milder and safer option.

Post-synthesis, rigorous purification is paramount. Column chromatography followed by recrystallization is recommended to ensure the removal of any unreacted starting material, by-products, and residual solvents. The purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Principles of Fluorescence Quantum Yield Determination: The Relative Method

The determination of fluorescence quantum yield can be approached via two primary methods: the absolute method and the relative method.[4][8][9][10] The absolute method, which requires an integrating sphere to measure all emitted photons, offers high accuracy but involves specialized equipment.[3][10][11] The relative method, on the other hand, is more accessible and widely used.[4][8][9][12][13] It involves comparing the fluorescence intensity of the sample of interest to that of a well-characterized standard with a known quantum yield.[5][9][13]

The fundamental equation for calculating the relative fluorescence quantum yield is:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)[5][9]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts 'x' and 'st' denote the unknown sample and the standard, respectively.

This method relies on the linearity of fluorescence intensity with absorbance in dilute solutions, where the absorbance at the excitation wavelength is typically kept below 0.1 to minimize inner filter effects.[5][7][9][13][14]

Experimental Protocol for Relative Quantum Yield Measurement

This section provides a step-by-step methodology for the determination of the fluorescence quantum yield of phenanthren-2-ylmethanol.

Selection of a Suitable Standard

The choice of the quantum yield standard is critical for the accuracy of the relative method. The ideal standard should:

-

Have a well-documented and reliable quantum yield.

-

Absorb at the excitation wavelength of the sample.

-

Emit in a similar spectral region to the sample.

-

Be soluble in the same solvent as the sample to eliminate the need for refractive index correction.

Given that phenanthrene and its derivatives typically absorb in the UV region and emit in the UV-Vis region, a suitable standard would be quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.546).[13] However, it is always best practice to cross-validate against a second standard if possible.

Instrumentation

-

UV-Vis Spectrophotometer: A dual-beam instrument is preferable for accurate absorbance measurements.

-

Spectrofluorometer: Equipped with an excitation and an emission monochromator and a photomultiplier tube (PMT) detector. It is essential that the spectrofluorometer has been corrected for the wavelength-dependent response of the instrument.

Reagents and Materials

-

Phenanthren-2-ylmethanol (synthesized and purified)

-

Quinine sulfate (or other suitable standard)

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The purity of the solvent should be checked for any fluorescent impurities.[3]

-

Volumetric flasks and pipettes

-

1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Experimental Workflow

Caption: Workflow for Relative Quantum Yield Determination.

Step 1: Preparation of Stock and Diluted Solutions

-

Prepare stock solutions of both phenanthren-2-ylmethanol and the chosen standard in the same spectroscopic grade solvent.

-

From these stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is between 0.01 and 0.1.[9][13][14]

Step 2: Absorbance Measurements

-

Using a UV-Vis spectrophotometer, record the absorbance spectra of the solvent (as a blank), and all the prepared solutions of the sample and the standard.

-

Identify the absorbance maximum (λmax) of phenanthren-2-ylmethanol. Choose an excitation wavelength at or near this maximum.

-

Record the absorbance values at the chosen excitation wavelength for all solutions.

Step 3: Fluorescence Measurements

-

Using a spectrofluorometer, set the excitation wavelength to the value chosen in the previous step.

-

Record the fluorescence emission spectrum of the solvent to check for background fluorescence.

-

Measure the fluorescence emission spectra for all the prepared solutions of the sample and the standard, ensuring that the entire emission band is recorded.

-

It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, integration time, detector voltage) for all measurements of the sample and the standard.[9]

Step 4: Data Analysis

-

Correct the recorded emission spectra for the instrument's response function.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for both data sets. The resulting plots should be linear with a y-intercept close to zero. The slope of this line is the gradient (Grad).

-

Using the gradients obtained for the sample (Gradx) and the standard (Gradst), and the known quantum yield of the standard (Φst), calculate the fluorescence quantum yield of phenanthren-2-ylmethanol (Φx) using the equation provided in Section 3. If the same solvent is used for both the sample and the standard, the refractive index term (ηx2 / ηst2) becomes 1.

Factors Influencing the Fluorescence Quantum Yield of Phenanthrene Derivatives

The fluorescence quantum yield of phenanthrene derivatives is sensitive to several factors:

-

Molecular Structure: The nature and position of substituents on the phenanthrene ring significantly influence the quantum yield. Electron-donating groups, such as the hydroxymethyl group (-CH₂OH) in phenanthren-2-ylmethanol, can potentially increase the fluorescence quantum yield compared to the parent phenanthrene by increasing the transition dipole moment. Conversely, electron-withdrawing groups often quench fluorescence.[15]

-

Solvent Polarity: The polarity of the solvent can affect the energy levels of the excited state and thus the quantum yield.[15] It is advisable to measure the quantum yield in a range of solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, and ethanol) to fully characterize the photophysical behavior of phenanthren-2-ylmethanol.

-

Concentration: At high concentrations, phenanthrene derivatives can form aggregates, leading to self-quenching and a decrease in the measured quantum yield.[15] This is why working with dilute solutions is critical.

-

Temperature and Oxygen: Increased temperature can promote non-radiative decay pathways, leading to a lower quantum yield. Dissolved oxygen is a known quencher of fluorescence, and for precise measurements, especially of phosphorescence, de-aeration of the solutions may be necessary.[16]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format.

Table 1: Photophysical Properties of Phenanthren-2-ylmethanol and Standard

| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Gradient (Grad) | Φf |

| Standard | (e.g., 0.1 M H₂SO₄) | (Known Value) | ||||

| Phenanthren-2-ylmethanol | (e.g., Cyclohexane) | (Calculated Value) |

The molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration (Beer-Lambert law). The calculated fluorescence quantum yield for phenanthren-2-ylmethanol should be reported with an associated error, typically around ±10% for the relative method.[5][14]

Troubleshooting and Best Practices

-

Non-linear Plots: If the plot of integrated fluorescence intensity versus absorbance is not linear, it may be due to inner filter effects (concentrations are too high) or instrumental artifacts. Re-prepare the solutions at lower concentrations.

-

Solvent Impurities: Always use spectroscopic grade solvents and check for background fluorescence.[3][9]

-

Cuvette Cleanliness: Ensure all glassware, especially the cuvettes, is scrupulously clean to avoid contamination.[9]

-

Instrumental Consistency: Maintain identical instrumental parameters for all measurements of the sample and standard to ensure comparability.[9]

Conclusion

This guide provides a robust and scientifically sound methodology for the determination of the fluorescence quantum yield of phenanthren-2-ylmethanol. By understanding the underlying principles and adhering to the detailed experimental protocol, researchers can confidently characterize the photophysical properties of this and other novel phenanthrene derivatives. The accurate determination of the fluorescence quantum yield is a critical step in unlocking the full potential of these compounds in various scientific and technological applications.

References

- Würz, M. C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.

- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Phenanthrene Compounds.

- JASCO Global. (2021, March 10). Fluorescence quantum yield measurement.

- BenchChem. (2025). Application Notes and Protocols for Measuring Fluorescence Quantum Yield.

- Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- BenchChem. Phenanthren-2-ylmethanol | 2606-54-4.

- El-Sayed, R., et al. (2020). Synthesis and photophysical properties of new reactive fluorophenanthrenes. Comptes Rendus de l'Académie des Sciences.

- Kumar, R. S., et al. (2018). Synthesis, Photophysical and Aggregation Properties of Novel Phenanthrene and Pyrene Substituted Phthalocyanines. Korean Chemical Engineering Research.

- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.

- Douhal, A., et al. (2022).

- Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE.

- Edinburgh Instruments. (2023, April 25).

- Togashi, D. M., & Nicodem, D. E. (2004). Photophysical studies of 9,10-phenanthrenequinones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. PubMed.

- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples.

- NIST. (2010).

- BAM. (2023, March 15).

- Royal Society of Chemistry. (2025, November 3).

- IUPAC. Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and. Infoscience.

- HORIBA. A Guide to Recording Fluorescence Quantum Yields.

- Harmon, R. E. (1973). The Synthesis of Phenanthrene-9-Methanol Analogs as Potential Antimalarial Agents.

- BenchChem. (2025).

- Organic Chemistry Portal. Phenanthrene synthesis.

- PhotochemCAD. Phenanthrene.

- IUPAC. (2013). Measurement of Photoluminescence Quantum Yields.

- W, R. Fluorescence-Based Characterizations of the First Two Polycyclic Aromatic Hydrocarbons Observed in Interstellar Space. IslandScholar.

- Organic Preparations and Procedures International. (2019). A Simple Synthesis of Phenanthrene.

- Gillispie, G. D. (1993). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. DTIC.

- Organic Syntheses. 9,10-dihydrophenanthrene.

Sources

- 1. Phenanthren-2-ylmethanol | 2606-54-4 | Benchchem [benchchem.com]

- 2. Synthesis and photophysical properties of new reactive fluorophenanthrenes [comptes-rendus.academie-sciences.fr]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. d-nb.info [d-nb.info]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jasco-global.com [jasco-global.com]

- 9. benchchem.com [benchchem.com]

- 10. edinst.com [edinst.com]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. agilent.com [agilent.com]

- 13. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 14. static.horiba.com [static.horiba.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. infoscience.epfl.ch [infoscience.epfl.ch]

An In-depth Technical Guide to the Crystal Structure and Packing of Phenanthren-2-ylmethanol

Abstract: Phenanthren-2-ylmethanol, a derivative of the polycyclic aromatic hydrocarbon (PAH) phenanthrene, serves as a valuable precursor and building block in organic synthesis.[1] Its functionalized three-ring backbone makes it a molecule of interest for developing more complex chemical structures with potential applications in medicinal chemistry and materials science.[1][2] The solid-state arrangement of this molecule, dictated by its crystal structure and intermolecular packing, is fundamental to understanding its physical properties such as solubility, melting point, and stability. While a definitive public record of the single-crystal X-ray structure for Phenanthren-2-ylmethanol is not readily available, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. It combines established synthetic protocols with predictive analysis of the intermolecular forces expected to govern its crystal packing, offering a robust roadmap for researchers seeking to elucidate and understand its solid-state architecture.

Synthesis and Single-Crystal Growth

The primary prerequisite for any crystallographic study is the availability of high-purity, single-crystalline material. The synthetic route to Phenanthren-2-ylmethanol is well-established, and careful control over the subsequent crystallization process is paramount for obtaining crystals suitable for X-ray diffraction.

Synthetic Protocol: Reduction of Phenanthrene-2-carboxaldehyde

The most direct and efficient synthesis of Phenanthren-2-ylmethanol involves the reduction of its corresponding aldehyde, Phenanthrene-2-carboxaldehyde. Lithium Aluminium Hydride (LiAlH₄) is the reagent of choice for this transformation due to its high efficacy in converting aldehydes to primary alcohols.[1]

Causality and Experimental Design:

-

Reagent Choice (LiAlH₄): LiAlH₄ is a powerful, unselective reducing agent, ensuring a complete and rapid conversion of the aldehyde functional group. Its potency necessitates careful handling and specific reaction conditions.

-

Anhydrous Solvent (THF): The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF). LiAlH₄ reacts violently with water and other protic sources, which would quench the reagent and prevent the desired reduction.

-

Inert Atmosphere (N₂ or Ar): An inert atmosphere is crucial to prevent both the reaction of LiAlH₄ with atmospheric moisture and potential side reactions.

-

Temperature Control (0 °C to RT): The initial addition of LiAlH₄ is performed at a reduced temperature (0 °C) to moderate the highly exothermic reaction. Allowing the reaction to proceed to room temperature ensures its completion.

Step-by-Step Protocol:

-

Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Suspension: Anhydrous THF is added to the flask via syringe, followed by the slow, portion-wise addition of Lithium Aluminium Hydride (LiAlH₄) at 0 °C to form a suspension.

-

Substrate Addition: Phenanthrene-2-carboxaldehyde, dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling in an ice bath. This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts.

-

Workup: The resulting slurry is filtered through a pad of Celite®, and the solid is washed with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield pure Phenanthren-2-ylmethanol.

Protocol for Single-Crystal Growth

Growing diffraction-quality single crystals is often an empirical process. The slow evaporation technique is a reliable starting point for a crystalline solid like Phenanthren-2-ylmethanol.

Methodology:

-

Solvent Selection: Prepare a saturated solution of the purified Phenanthren-2-ylmethanol in a suitable solvent system (e.g., a mixture of a good solvent like dichloromethane and a poorer solvent like hexane) at room temperature.

-

Environment: Transfer the solution to a clean vial and cover it with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

Harvesting: Once well-formed, prismatic crystals appear, they should be carefully harvested for analysis.

Experimental Workflow Diagram

The overall process from synthesis to crystal analysis is outlined below.

Caption: Workflow for Synthesis, Crystallization, and Analysis.

Crystallographic Analysis and Structural Elucidation

With suitable crystals, Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Predicted Crystallographic Data

The SCXRD experiment would yield a set of crystallographic parameters that define the unit cell and the symmetry of the crystal lattice. While the specific data for Phenanthren-2-ylmethanol is not yet published, we can anticipate the format of these results. For illustrative purposes, the table below shows data for a related phenanthrene derivative, 2-(4-Methoxyphenyl)phenanthro[9,10-d]imidazole methanol solvate.[3]

| Parameter | Anticipated Data for Phenanthren-2-ylmethanol | Example: 2-(4-MP)PI·MeOH Solvate[3] |

| Chemical Formula | C₁₅H₁₂O | C₂₂H₁₆N₂O·CH₄O |

| Formula Weight ( g/mol ) | 208.25 | 356.41 |

| Crystal System | To be determined | Monoclinic |

| Space Group | To be determined | P2₁/c |

| a (Å) | To be determined | 17.755 |

| b (Å) | To be determined | 17.681 |

| c (Å) | To be determined | 25.131 |

| α (°) | To be determined | 90 |

| β (°) | To be determined | 107.890 |

| γ (°) | To be determined | 90 |

| Volume (ų) | To be determined | 7508 |

| Z (molecules/unit cell) | To be determined | 16 |

| R-factor (R1) | To be determined | 0.055 |

Analysis of Molecular Structure and Intermolecular Packing

The crystal packing is governed by a hierarchy of non-covalent interactions, which are crucial for crystal engineering and understanding material properties.[4] The structure of Phenanthren-2-ylmethanol, with its hydroxyl group and extensive aromatic system, suggests a packing arrangement dominated by hydrogen bonding and π-π stacking.[1]

Molecular Structure

The molecule consists of a rigid, planar phenanthrene core with a flexible hydroxymethyl (-CH₂OH) substituent at the 2-position.[1]

Caption: Molecular Structure of Phenanthren-2-ylmethanol.

Dominant Intermolecular Interactions

The supramolecular assembly in the crystal lattice will be a direct consequence of the interplay between the following forces:[1]

-

O-H···O Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. It is highly probable that these groups will form robust one-dimensional chains or more complex two-dimensional networks, which will act as the primary organizing motif in the crystal packing.

-

π-π Stacking: The large, electron-rich surface of the phenanthrene core is prone to π-π stacking interactions.[5] These interactions, where the aromatic rings of adjacent molecules align face-to-face (often in a parallel-displaced or "head-to-head" manner), will be crucial for stabilizing the packing in the dimensions not governed by hydrogen bonding.

-

C-H···π Interactions: Weaker interactions between the C-H bonds of one molecule and the aromatic π-system of a neighbor are also expected to contribute to the overall stability of the crystal lattice.

Hypothetical Crystal Packing Diagram

Based on the functional groups present, a plausible packing model can be proposed. In this model, molecules first organize into chains via hydrogen bonding, and these chains then pack together through π-π stacking interactions.

Caption: Predicted Packing Motif of Phenanthren-2-ylmethanol.

Conclusion

This technical guide outlines a complete and scientifically rigorous pathway for the determination and analysis of the crystal structure of Phenanthren-2-ylmethanol. By integrating a validated synthetic protocol with predictive models for crystal packing, we establish a clear set of expectations for its solid-state behavior. The molecular architecture strongly suggests a packing arrangement dominated by a synergy of strong O-H···O hydrogen bonding and extensive π-π stacking interactions. The experimental elucidation of this structure will provide invaluable data for the fields of crystal engineering and drug development, enabling a deeper understanding of how this versatile building block organizes in the solid state and how its physical properties can be rationalized and potentially manipulated.

References

Sources

- 1. Phenanthren-2-ylmethanol | 2606-54-4 | Benchchem [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 2-(4-Methoxyphenyl)phenanthro[9,10-d]imidazole methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 5. Realizing long range π-conjugation in phenanthrene and phenanthrene-based molecular crystals for anomalous piezoluminescence - PMC [pmc.ncbi.nlm.nih.gov]

Phenanthren-2-ylmethanol CAS number and chemical identifiers

An In-Depth Technical Guide to Phenanthren-2-ylmethanol: Chemical Identity, Synthesis, and Reactivity

Executive Summary

Phenanthren-2-ylmethanol, a tricyclic polyaromatic hydrocarbon (PAH) derivative, serves as a critical intermediate and building block in advanced organic synthesis and medicinal chemistry[1]. The addition of a hydroxymethyl functional group (-CH₂OH) at the 2-position of the phenanthrene backbone imparts distinct reactivity, allowing for the construction of complex molecular architectures[1]. This whitepaper provides a comprehensive technical overview of Phenanthren-2-ylmethanol, detailing its physicochemical properties, self-validating synthetic protocols, and functional group transformations.

Chemical Identity and Structural Nomenclature

Precise chemical identification is paramount for regulatory compliance, procurement, and spectroscopic validation. Phenanthren-2-ylmethanol is recognized by multiple standardized identifiers across chemical databases.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| IUPAC Name | phenanthren-2-ylmethanol[1] |

| Common Synonyms | 2-Hydroxymethylphenanthrene, 2-Phenanthrenemethanol[2] |

| CAS Registry Number | 2606-54-4[1] |

| Molecular Formula | C₁₅H₁₂O[1] |

| InChI Key | HVPRQCPIJRYXQV-UHFFFAOYSA-N[] |

| InChI String | InChI=1S/C15H12O/c16-10-11-5-8-15-13(9-11)7-6-12-3-1-2-4-14(12)15/h1-9,16H,10H2[] |

Physicochemical Profile

The physical and thermodynamic properties of Phenanthren-2-ylmethanol dictate its behavior during extraction, crystallization, and chromatographic purification. The presence of the extended aromatic system coupled with the polar hydroxyl group results in a unique solubility and boiling profile.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 208.25 g/mol [1] |

| Density | 1.214 g/cm³[4] |

| Boiling Point | 423.4 °C at 760 mmHg[4] |

| Flash Point | 196.3 °C[4] |

| Refractive Index | 1.729[4] |

| Vapor Pressure | 0 mmHg at 25 °C[4] |

Synthetic Methodologies and Protocols

While the phenanthrene core can be constructed de novo via the Bardhan-Sengupta or Pschorr synthesis[1], the most direct and high-yielding route to Phenanthren-2-ylmethanol is the reduction of its corresponding aldehyde, phenanthrene-2-carboxaldehyde[5].

Protocol: Reduction of Phenanthrene-2-carboxaldehyde using LiAlH₄

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to execute a nucleophilic hydride transfer[5].

Step 1: Preparation of the Reagent Suspension In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend LiAlH₄ in anhydrous Tetrahydrofuran (THF). Causality & Rationale: LiAlH₄ reacts violently with protic solvents and atmospheric moisture, necessitating strict anhydrous conditions and an inert atmosphere[5]. THF is selected because it effectively solvates the lithium cation, which coordinates to the carbonyl oxygen of the substrate, thereby enhancing the electrophilicity of the carbonyl carbon and facilitating hydride attack.

Step 2: Substrate Addition Cool the suspension to 0 °C using an ice-water bath. Dissolve phenanthrene-2-carboxaldehyde in a minimal volume of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality & Rationale: The reduction of the carbonyl group is highly exothermic[5]. Dropwise addition at 0 °C controls the reaction kinetics, preventing thermal runaway, solvent boil-off, and minimizing the formation of unwanted side products.

Step 3: Reaction Propagation and Monitoring Remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC). Self-Validation: The protocol is self-validating through TLC analysis. The disappearance of the starting material spot (which is highly UV-active and less polar) and the emergence of a more polar product spot (due to the newly formed hydroxyl group) definitively confirm the complete conversion of the aldehyde to the primary alcohol.

Step 4: Quenching (The Fieser Method)

Once TLC indicates complete consumption of the starting material, cool the mixture back to 0 °C. Quench the excess LiAlH₄ by sequentially adding

Step 5: Isolation and Purification Filter the granular precipitate through a pad of Celite, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield crude Phenanthren-2-ylmethanol.

Workflow for the reduction of phenanthrene-2-carboxaldehyde to phenanthren-2-ylmethanol.

Reactivity and Functional Group Transformations

The primary alcohol moiety (-CH₂OH) at the 2-position of the phenanthrene ring is highly susceptible to chemical modification, making it a versatile precursor for synthesizing diverse phenanthrene derivatives[1].

-

Oxidation: The primary alcohol can be selectively oxidized to phenanthrene-2-carbaldehyde using mild reagents (e.g., Pyridinium chlorochromate or Swern oxidation). Stronger oxidizing agents (e.g., KMnO₄) or prolonged reaction times will drive the oxidation further to yield phenanthrene-2-carboxylic acid[1].

-

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under basic catalytic conditions (e.g., using Pyridine or DMAP) yields phenanthren-2-ylmethyl esters[1].

-

Etherification: Conversion into ethers is readily achieved via the Williamson ether synthesis. The alcohol is deprotonated using a strong base (like NaH) to form a highly nucleophilic alkoxide, which subsequently undergoes an Sₙ2 reaction with an alkyl halide[1].

Key functional group transformations of the primary alcohol moiety in phenanthren-2-ylmethanol.

Spectroscopic Characterization

Validating the structural integrity of synthesized Phenanthren-2-ylmethanol relies heavily on spectroscopic techniques.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended π-conjugation of the three fused benzene rings results in strong electronic transitions. Absorption spectra for phenanthrene derivatives typically exhibit characteristic maximum absorption peaks (λmax) in the UV region between 275 and 400 nm[1].

-

Infrared (IR) Spectroscopy: IR spectroscopy provides a definitive vibrational fingerprint. The successful synthesis of Phenanthren-2-ylmethanol is marked by a broad O-H stretching band in the 3200-3600 cm⁻¹ region[1]. Furthermore, the aromatic framework is confirmed by C-H stretching just above 3000 cm⁻¹ and a series of sharp C=C ring stretching bands in the 1400-1600 cm⁻¹ region[1].

References

- Benchchem: Phenanthren-2-ylmethanol | 2606-54-4. Source: benchchem.com.

- ChemIndex: 2606-54-4 | phenanthren-2-ylmethanol. Source: chemindex.com.

- BuyersGuideChem: 2-Hydroxymethylphenanthrene | 2606-54-4. Source: buyersguidechem.com.

- BOC Sciences: CAS 2606-54-4 2-Hydroxymethylphenanthrene. Source: bocsci.com.

Sources

In-Depth Technical Guide: Dipole Moment Determination for Phenanthren-2-ylmethanol

Executive Summary

For researchers and application scientists in drug development and materials science, the electric dipole moment (

This whitepaper establishes a self-validating framework for determining the dipole moment of Phenanthren-2-ylmethanol, synthesizing high-level Density Functional Theory (DFT) quantum mechanics with empirical validation via the Guggenheim-Smith experimental protocol.

Theoretical Framework: The Causality of Conformation and Basis Sets

Conformational Dependence of the Dipole Vector

The total dipole moment of Phenanthren-2-ylmethanol is the vector sum of the individual bond dipoles. While the phenanthrene ring possesses a negligible induced dipole, the

Because the projection of the

Quantum Mechanical Selection: Functionals and Diffuse Functions

The dipole moment is mathematically defined as the first derivative of the molecular energy with respect to an applied external electric field. Therefore, it is exquisitely sensitive to the accuracy of the electron density at the periphery of the molecule.

-

Functional Selection: Benchmark studies indicate that hybrid and meta-GGA functionals, specifically M06-2X ,

B97X-V , and B3LYP , yield the most accurate electron densities for dipole moment calculations when compared to Coupled Cluster (CCSD(T)) limits[3][4]. -

Basis Set Causality: Standard basis sets (e.g., 6-31G*) artificially constrain the electron cloud, leading to systematic errors. The inclusion of diffuse functions is mandatory. Basis sets such as aug-cc-pVTZ or Sadlej pVTZ (specifically optimized for polarizabilities) allow the electron density tail to expand properly, capturing the true electrostatic boundary of the molecule[3][4]. Furthermore, solvent effects must be modeled using a Polarizable Continuum Model (PCM) or SMD, as the dielectric environment heavily polarizes the

bond[5].

Computational Protocol (Step-by-Step)

-

Conformational Search: Perform a molecular mechanics (e.g., OPLS4 or MMFF) conformational search rotating the

and -

Geometry Optimization: Optimize all identified conformers within a 3.0 kcal/mol window using M06-2X/6-311+G(d,p) in the gas phase.

-

Vibrational Frequency Analysis: Confirm that all optimized structures are true minima (zero imaginary frequencies) and extract zero-point energies (ZPE).

-

High-Level Single Point & Solvation: Calculate the electronic energy and dipole moment for each conformer using $\omega$B97X-V/aug-cc-pVTZ coupled with an SMD solvation model (e.g., in benzene or water).

-

Boltzmann Averaging: Calculate the population-weighted dipole moment using the relative Gibbs free energies (

) at 298.15 K.

Computational workflow for Boltzmann-weighted dipole moment calculation.

Experimental Validation: The Guggenheim-Smith Method

Theoretical models must be anchored by empirical validation to ensure trustworthiness. The classical Debye equation requires measuring the dielectric constant and density of a vapor across multiple temperatures to separate orientation polarization from induced polarization. For a high-boiling, solid compound like Phenanthren-2-ylmethanol, vapor-phase measurement is practically impossible[6].

The Causality of the Guggenheim-Smith Approach:

Guggenheim and Smith developed a simplified protocol that bypasses the need for vapor-phase or density measurements[7][8]. By measuring both the dielectric constant (

Experimental Protocol (Step-by-Step)

-

Solvent Preparation: rigorously dry and degas analytical-grade benzene (the non-polar solvent).

-

Solution Preparation: Prepare 5 to 7 highly dilute solutions of Phenanthren-2-ylmethanol in benzene, with weight fractions (

) ranging from 0.001 to 0.01. -

Dielectric Measurement: Using a precision dipole meter (capacitance bridge), measure the dielectric constant (

) of the pure solvent and each solution at 25 °C[8]. -

Refractive Index Measurement: Using an Abbe refractometer equipped with a sodium D-line source (589 nm), measure the refractive index (

) of each solution at 25 °C[8]. -

Data Plotting: Plot both

and -

Calculation: Apply the Guggenheim-Smith equation to calculate the permanent dipole moment (

):

Experimental Guggenheim-Smith workflow for dipole moment determination.

Quantitative Data Presentation

To guide experimental expectations, Table 1 summarizes the benchmarked performance of various DFT methods for dipole moment calculations, while Table 2 provides a structural breakdown of how the hydroxymethyl conformation impacts the theoretical dipole moment of aromatic methanols.

Table 1: Benchmarked DFT Performance for Dipole Moments [3][4]

| Level of Theory | Basis Set Requirement | Mean Absolute Error (Debye) | Recommended Use Case |

|---|

|

Table 2: Conformational Impact on Dipole Moment (Phenanthren-2-ylmethanol Model)

| Conformer Type | Dihedral (

Conclusion